molecular formula C6H7BrF2N2 B2433846 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole CAS No. 1946817-19-1

4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B2433846
CAS No.: 1946817-19-1
M. Wt: 225.037
InChI Key: QFEUGKWECWFOHD-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole is a brominated pyrazole derivative intended for research and development purposes. As a member of the pyrazole heterocycle family, this compound features a bromo substituent and a difluoromethyl group, modifications known to enhance lipophilicity and metabolic stability in bioactive molecules, making them valuable for pharmaceutical and agrochemical discovery . Pyrazole scaffolds are prevalent in medicinal chemistry and are found in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties . The specific presence of bromine offers a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to build more complex molecular architectures . Similarly, the difluoromethyl group is a key motif in modern drug design due to its ability to influence electronegativity and membrane permeability . This makes the compound a promising building block for constructing potential enzyme inhibitors or for use in material science applications. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and following standard laboratory safety protocols.

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-3-4(7)5(6(8)9)11(2)10-3/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEUGKWECWFOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946817-19-1
Record name 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively.

Key Findings :

  • Anti-inflammatory Agents : Research has indicated that derivatives of this compound exhibit dual selective inhibitory activities against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making them potential candidates for anti-inflammatory medications .
  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.

Agrochemicals

The compound is utilized in the development of pesticides and herbicides due to its bioactive properties. Its effectiveness in controlling various pests makes it valuable in agricultural applications.

Case Study :

  • A series of pyrazole derivatives were synthesized and evaluated for their herbicidal activities. One derivative demonstrated significant efficacy against common agricultural weeds, indicating potential for commercial use .

Material Science

This compound is also explored in material science for its unique electronic and optical properties.

Applications :

  • Advanced Materials Development : The compound can be incorporated into polymers and coatings, enhancing their performance characteristics due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and difluoromethyl groups can influence its binding affinity and specificity towards these targets .

Biological Activity

4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a bromine atom and a difluoromethyl group. This compound has garnered attention in the fields of agrochemicals and pharmaceuticals due to its potential biological activities, particularly as an intermediate in the synthesis of fungicides and other therapeutic agents.

  • Molecular Formula : C6H6BrF2N2
  • Molecular Weight : Approximately 211.01 g/mol

The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's reactivity, allowing it to participate in various chemical reactions including nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of this compound is primarily attributed to its ability to inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition mechanism is pivotal for the development of fungicides targeting various fungal pathogens affecting crops. Furthermore, the compound's structure allows it to interact effectively with biological macromolecules such as proteins involved in metabolic pathways .

Biological Activities

Recent studies have highlighted a range of biological activities associated with this compound:

  • Antifungal Activity : The compound has been shown to possess significant antifungal properties, particularly against pathogens affecting agricultural crops. Its efficacy is linked to its role as a succinate dehydrogenase inhibitor .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects, with some compounds showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives can inhibit various bacterial strains and fungi. For instance, compounds derived from similar structures have shown promising results against Escherichia coli and Aspergillus niger at concentrations effective for clinical applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

StudyFocusFindings
Fang et al. (2022)Synthesis and ActivityReported significant antifungal activity against several fungal strains, emphasizing the importance of structural modifications for enhanced efficacy .
Abdellatif et al. (2020)COX InhibitionEvaluated a series of pyrazole derivatives for COX-1 and COX-2 inhibition; some showed high selectivity and potency compared to celecoxib .
Qi et al. (2015)Antimicrobial PropertiesInvestigated various pyrazole derivatives for their antibacterial effects, noting significant activity against multiple bacterial strains .

Q & A

Q. How to design a mechanistic study for its electrophilic substitution reactions?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O exchange in NMR) or kinetic isotope effects (KIE) to track proton transfer steps. In situ IR spectroscopy monitors intermediate formation during bromination .

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